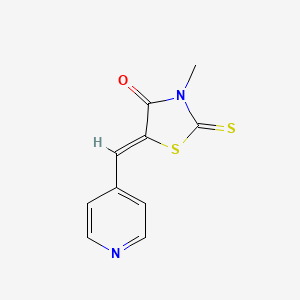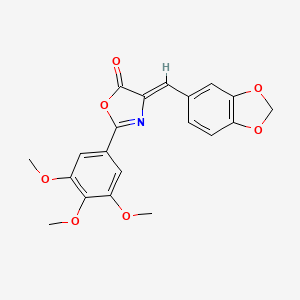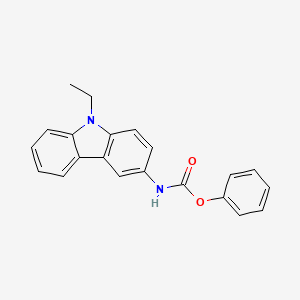amino]-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B4587272.png)
4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide
Overview
Description
4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide is a useful research compound. Its molecular formula is C24H22N4O6S3 and its molecular weight is 558.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 558.07014795 g/mol and the complexity rating of the compound is 959. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photodynamic Therapy Applications
Compounds with benzenesulfonamide derivative groups and similar complex structures have been synthesized and evaluated for their potential in photodynamic therapy (PDT). For instance, novel zinc phthalocyanines substituted with benzenesulfonamide derivative groups showed promising properties as photosensitizers in PDT, demonstrating good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable for cancer treatment through Type II mechanisms (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Anticancer Properties
New organosulfur metallic compounds synthesized from sulfonamide-based Schiff base ligands have shown significant bioactivity against various fungal and bacterial species, as well as potential for antioxidant activity. These compounds have been characterized extensively through spectral and elemental data, with their antimicrobial and antioxidant activities suggesting potential applications in drug development (Hassan et al., 2021).
Enzyme Inhibition for Drug Design
Research into benzamide and benzenesulfonamide derivatives has led to the discovery of compounds with significant inhibitory potential against human carbonic anhydrase I and II, as well as acetylcholinesterase enzymes. These compounds, which combine sulfonamide and benzamide pharmacophores, have demonstrated nanomolar-level inhibition, suggesting their potential as lead compounds for further drug development (Tuğrak, Gül, Anıl, & Gülçin, 2020).
Drug Development and Synthesis
The synthesis and pharmacological evaluation of benzamide derivatives as serotonin 4 (5-HT4) receptor agonists have shown that certain compounds can significantly enhance gastrointestinal motility, indicating potential applications as prokinetic agents. These findings highlight the importance of specific chemical moieties in modulating physiological processes and suggest a path for developing new therapeutic agents (Sonda et al., 2004).
These studies underscore the diverse potential applications of complex chemical compounds like 4-[(4-methoxyphenyl)sulfonylamino]-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide in scientific research, ranging from photodynamic therapy and antimicrobial activity to enzyme inhibition and drug synthesis. The detailed molecular mechanisms and the structural features of these compounds pave the way for future innovations in therapeutic strategies and drug development.
Properties
IUPAC Name |
4-[(4-methoxyphenyl)sulfonyl-methylamino]-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O6S3/c1-28(37(32,33)22-13-9-20(34-2)10-14-22)19-7-3-17(4-8-19)23(29)26-18-5-11-21(12-6-18)36(30,31)27-24-25-15-16-35-24/h3-16H,1-2H3,(H,25,27)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFKAPMMMHMQCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)S(=O)(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O6S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclohexyl-N'-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-methyl-1H-benzimidazol-5-yl}urea](/img/structure/B4587206.png)
![2-[(3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide](/img/structure/B4587217.png)
![2-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl 4-methylpiperidine-1-carbodithioate](/img/structure/B4587233.png)


![(4E)-4-[[4-[(3,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one](/img/structure/B4587256.png)

![2-{4-[ethyl(methylsulfonyl)amino]phenoxy}-N-isopropylacetamide](/img/structure/B4587271.png)
![2-(2-ethoxyphenyl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B4587276.png)
![[2-[(E)-[2-(furan-2-yl)-5-oxo-1,3-oxazol-4-ylidene]methyl]-4-methylphenyl] methanesulfonate](/img/structure/B4587280.png)


![4-METHOXY-N~1~-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-1-BENZENESULFONAMIDE](/img/structure/B4587296.png)
![8,9-dimethoxy-5,5-dimethyl-6H-pyrrolo[2,1-a]isoquinoline-2,3-dione](/img/structure/B4587300.png)
